molecular formula C12H14N2O5 B4626953 ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE

Cat. No.: B4626953
M. Wt: 266.25 g/mol
InChI Key: IJDINBWXKVQSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a nitrophenyl group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE typically involves the reaction of ethyl acetate with 4-nitrophenylacetic acid in the presence of a coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

    Acylation: The acetamido group can participate in acylation reactions to form amides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide.

    Acylation: Acyl chlorides or anhydrides.

Major Products Formed

    Reduction: 2-{[2-(4-Aminophenyl)acetyl]amino}acetate.

    Substitution: 2-{[2-(4-Nitrophenyl)acetyl]amino}acetic acid.

    Acylation: Various amides depending on the acylating agent used.

Scientific Research Applications

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, potentially inhibiting their activity. The acetamido group can also form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE can be compared with similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: Similar in structure but contains a bromine atom instead of a nitro group.

    2-Nitrophenyl acetate: Contains a nitrophenyl group but lacks the acetamido group.

    Ethyl 2-(4-nitrophenyl)acetate: Similar but lacks the acetamido group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-19-12(16)8-13-11(15)7-9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDINBWXKVQSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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